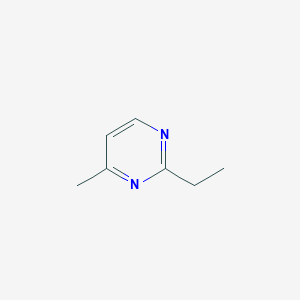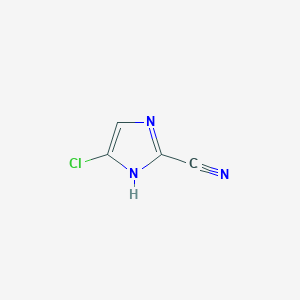
3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H7ClO4S. It is a derivative of benzene, featuring both hydroxyl and methoxy functional groups, along with a sulfonyl chloride group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sulfuric acid and chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
In an industrial setting, the production of 3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other substituents through reactions with nucleophiles.
Nucleophilic Substitution: The chloride atom can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as Lewis acids (e.g., aluminum chloride) are commonly used.
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols are used under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include various substituted benzene derivatives.
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and other derivatives.
Applications De Recherche Scientifique
3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxybenzenesulfonyl chloride
- 3-Chloro-4-methoxybenzene-1-sulfonyl chloride
- 3-Methoxybenzenesulfonyl chloride
Uniqueness
3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a versatile intermediate in organic synthesis compared to its analogs .
Propriétés
Numéro CAS |
1261679-16-6 |
|---|---|
Formule moléculaire |
C7H7ClO4S |
Poids moléculaire |
222.65 g/mol |
Nom IUPAC |
3-hydroxy-4-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C7H7ClO4S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4,9H,1H3 |
Clé InChI |
CTMHWFRBUAZCJN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13118882.png)
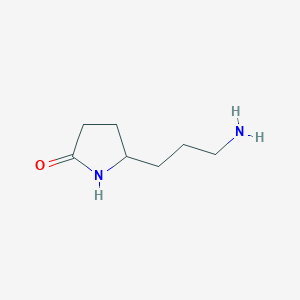
![7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine](/img/structure/B13118893.png)

![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-(ethylamino)-3-methylbutanoate](/img/structure/B13118904.png)


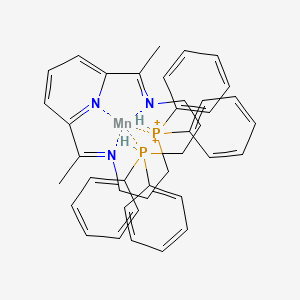

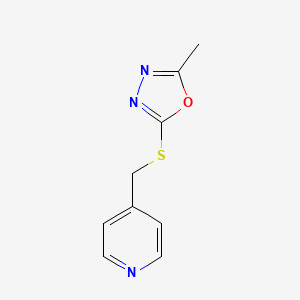
![3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid](/img/structure/B13118952.png)

